N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a 2-methylbenzo[d]thiazol-5-yl group.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c1-9-18-12-6-10(2-4-13(12)24-9)19-15(23)11-3-5-14(21-20-11)22-8-16-7-17-22/h2-8H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMBNQAUIGLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin, suggesting that this compound may also target tubulin or related proteins.
Mode of Action
It is suggested that similar compounds bind to the colchicine binding site of tubulin, which could potentially disrupt microtubule dynamics and inhibit cell division.
Biochemical Pathways
Given the potential interaction with tubulin, it is likely that this compound affects pathways related to cell division and possibly apoptosis.
Result of Action
Similar compounds have been found to induce apoptosis in certain cancer cell lines, suggesting that this compound may have similar effects.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, focusing on anticancer properties, antimicrobial activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized with the following characteristics:
- Molecular Formula : C17H13N5OS
- Molecular Weight : 367.5 g/mol
- CAS Number : 1286698-49-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzothiazole and triazole scaffolds. For instance, benzothiazole derivatives have shown promising activity against various cancer cell lines by inducing apoptosis through procaspase-3 activation.
Case Study: Procaspase-3 Activation
A study evaluated the activity of benzothiazole derivatives with a focus on their ability to activate procaspase-3 in cancer cells. The results indicated that certain derivatives exhibited significant procaspase-3 activation, leading to apoptosis in cancer cells:
| Compound | Procaspase-3 Activation (%) | IC50 (μM) |
|---|---|---|
| 8j | 77.8 | 10 |
| 8k | 92.1 | 10 |
These findings suggest that structural features such as the presence of a benzothiazole moiety are crucial for enhancing anticancer activity through specific molecular interactions that facilitate apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has demonstrated that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. A study reported several synthesized compounds showing varying degrees of effectiveness against this pathogen:
| Compound | Concentration (µg/mL) | % Growth Inhibition |
|---|---|---|
| A6 | 25 | 100 |
| A7 | 50 | 100 |
| A8 | 50 | 0 |
The minimum inhibitory concentration (MIC) for the most active compounds was determined to be around 25 µg/mL, indicating their potential as therapeutic agents against tuberculosis .
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases through procaspase activation leading to programmed cell death.
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Metal Chelation : Some derivatives have shown the ability to chelate metal ions, which is critical in disrupting enzymatic functions within pathogens .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Pyridazine and Triazole Moieties
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
- Structure : Shares the pyridazine-carboxamide backbone but differs in substituents:
- A cyclopropanecarboxamido group at the 6-position.
- A methoxy-triazolylphenyl group at the 4-position.
- Deuterated methyl (CD₃) at the carboxamide nitrogen.
- The cyclopropane and methoxy-triazolyl groups may influence solubility and target binding compared to the methylbenzo[d]thiazol group.
- Relevance : This compound’s crystalline form (patented in 2024) highlights the importance of structural modifications for optimizing physicochemical properties .
Talarozole (INN: Rambazole)
- Structure : C21H23N5S, featuring a benzothiazolamine core linked to a 1,2,4-triazole via an ethyl-butyl chain.
- Key Differences :
- Lacks the pyridazine ring but retains the benzothiazole and triazole motifs.
- The extended alkyl chain may affect lipophilicity and bioavailability.
- Activity : Used for keratinization disorders (e.g., acne, psoriasis), indicating that triazole-benzothiazole hybrids have dermatological applications .
Triazole-Containing Compounds with Varied Cores
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide
- Structure : A dienamide with a benzo[d][1,3]dioxol group and triazole substitution.
- Key Differences :
- Replaces pyridazine with a dienamide chain, reducing aromaticity and rigidity.
- The methylene dioxyl group may enhance electron density, affecting reactivity.
β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives
- Structure: Nonproteinogenic amino acids with triazole substituents.
- Key Differences: Amino acid backbone instead of pyridazine/benzothiazole. Act as metabolites of agrochemicals (e.g., myclobutanil), highlighting triazole’s role in biodegradation pathways .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
